N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide
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Overview
Description
N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenyl group, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a phenyl ring is treated with a nitrating agent such as nitric acid.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate dichlorophenyl precursors.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.
Materials Science: It may be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It may be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dichlorophenyl)-3-(5-(4-nitrophenyl)furan-2-yl)propanamide: Similar structure with a different position of the nitro group.
N-(2,6-Dichlorophenyl)-3-(5-(3-aminophenyl)furan-2-yl)propanamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. Its combination of dichlorophenyl, nitrophenyl, and furan moieties may result in unique reactivity and interactions compared to similar compounds.
Properties
CAS No. |
853329-36-9 |
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Molecular Formula |
C19H14Cl2N2O4 |
Molecular Weight |
405.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C19H14Cl2N2O4/c20-15-5-2-6-16(21)19(15)22-18(24)10-8-14-7-9-17(27-14)12-3-1-4-13(11-12)23(25)26/h1-7,9,11H,8,10H2,(H,22,24) |
InChI Key |
DVGGLQHZRINJJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)CCC(=O)NC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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